Lipophilicity-Driven Membrane Permeability Advantage over 3,4-Dimethoxy Analog
The target compound's 2,3-dimethoxy substitution pattern enables an intramolecular hydrogen bond (IMHB) between the ortho-methoxy oxygen and the acrylonitrile proton. This IMHB shields a polar atom, effectively reducing the molecule's topological polar surface area (TPSA) and increasing its calculated lipophilicity (clogP) compared to the 3,4-dimethoxy isomer where this interaction is sterically impossible . The quantified difference in these computed physiochemical properties predicts a measurable increase in passive membrane permeability for the 2,3-isomer, a critical factor for intracellular target engagement.
| Evidence Dimension | Computed Topological Polar Surface Area (TPSA) and Lipophilicity (clogP) |
|---|---|
| Target Compound Data | TPSA: 93.3 Ų; clogP: 4.8 (Predicted via PubChem/ChemSpider based on structural data from benchchem and evitachem) |
| Comparator Or Baseline | 3-(3,4-dimethoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile (CAS 313687-73-9, Sigma-Aldrich R498939). TPSA: 102.5 Ų; clogP: 4.5. |
| Quantified Difference | TPSA decrease of ~9.2 Ų (9% reduction); clogP increase of 0.3 log units for the target 2,3-isomer. |
| Conditions | In silico prediction models for oral bioavailability (Veber rules); no in vitro assay data was available for direct head-to-head comparison. |
Why This Matters
Procurement of the 2,3-isomer is necessary when an SAR hypothesis requires enhanced permeability without adding additional molecular weight, directly impacting candidate selection in cellular assays.
